4-Bromocatechol
Overview
Description
4-Bromocatechol, with the chemical formula C6H5BrO2 and CAS registry number 17345-77-6, is a compound known for its applications in various chemical processes. This white crystalline solid is characterized by its bromine and hydroxyl functional groups. This compound is also used in the production of pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromocatechol can be synthesized by dissolving catechol in glacial acetic acid and adding bromine and glacial acetic acid to the solution prepared by dropwise cooling. After 2 hours of reaction, the acetic acid is distilled off under reduced pressure. The obtained crude product is dissolved in a solvent, decolorized with activated carbon, separated, and dried to obtain the finished product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catechol and bromine as raw materials, with glacial acetic acid as the solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromocatechol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Various substituted catechols depending on the nucleophile used.
Scientific Research Applications
4-Bromocatechol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromocatechol involves its interaction with various molecular targets and pathways. In biological systems, it acts as an inhibitor of dopamine sulfotransferase, affecting the metabolism of dopamine . The compound can also undergo metabolic transformations, forming potentially toxic metabolites such as 4-bromophenol and bromobenzene-3,4-dihydrodiol .
Comparison with Similar Compounds
4-Bromocatechol belongs to the class of catechols, which are compounds containing a 1,2-benzenediol moiety. Similar compounds include:
Catechol (1,2-benzenediol): Lacks the bromine atom present in this compound.
4-Chlorocatechol: Contains a chlorine atom instead of a bromine atom.
4-Methylcatechol: Contains a methyl group instead of a bromine atom.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to other catechols. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
4-bromobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVKHRQMAUJBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169617 | |
Record name | 4-Bromocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17345-77-6 | |
Record name | 4-Bromocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17345-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HF58D98SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Bromocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-bromocatechol formed in biological systems?
A1: this compound is a significant metabolite of bromobenzene. Research indicates that its formation primarily occurs through two distinct pathways: either through the oxidation of 4-bromophenol or the metabolism of bromobenzene-3,4-dihydrodiol. [, , ] The relative contribution of each pathway can vary depending on factors such as the presence of specific enzymes and the physiological environment. For instance, in rat liver microsomes, 4-bromophenol serves as the primary precursor for this compound. [] Conversely, in isolated rat hepatocytes and in vivo, bromobenzene-3,4-dihydrodiol is the predominant precursor. []
Q2: Why is this compound considered a potentially toxic metabolite?
A2: this compound can autoxidize to form a reactive quinone or semiquinone species. [] These reactive intermediates can covalently bind to cellular proteins, potentially disrupting their function and contributing to bromobenzene-induced toxicity. [, ]
Q3: How does glutathione interact with this compound?
A3: Glutathione plays a protective role against this compound toxicity by forming a conjugate with the reactive quinone intermediate. [] This conjugation reaction detoxifies the reactive metabolite and prevents its covalent binding to cellular proteins. [, ] Studies have shown that the presence of glutathione decreases the amount of this compound available for covalent binding while increasing the formation of the glutathione conjugate. []
Q4: Can this compound undergo further degradation?
A4: Yes, certain bacterial species can degrade this compound. For example, Diaphorobacter sp. strain JS3051 utilizes a chlorocatechol 1,2-dioxygenase enzyme (DccA) to convert this compound into the corresponding halomuconic acid, effectively breaking down the compound. []
Q5: How does the structure of this compound influence its degradation rate?
A5: The presence of the bromine substituent on the catechol ring significantly impacts the degradation rate by bacterial enzymes. [] Studies using Pseudomonas putida catechol-1,2-dioxygenase revealed that the rate of this compound conversion was substantially lower than that of unsubstituted catechol. [] This difference in reactivity is attributed to the influence of the bromine atom on the electron density and nucleophilic reactivity of the catechol ring. []
Q6: What are the implications of this compound’s chronotoxic properties?
A6: this compound exhibits chronotoxicity, meaning its toxicity varies depending on the time of day. Studies have shown that mice are more sensitive to the acute nephrotoxicity of this compound during the dark phase compared to the light phase. [] This difference in susceptibility is linked to the circadian rhythm of renal function and antioxidant defense mechanisms. [, ]
Q7: What role do clock genes play in this compound-induced nephrotoxicity?
A7: Research suggests that clock genes, specifically Bmal1 and Clock, might play a protective role against this compound-induced nephrotoxicity. [] Studies using mouse renal cortex tubular cell lines demonstrated that this compound exposure led to a significant downregulation of these clock genes. [] Overexpression of Bmal1 and Clock could partially restore cell viability after this compound treatment, indicating their potential involvement in mitigating nephrotoxicity. []
Q8: How is this compound detected and quantified in biological samples?
A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique used to analyze this compound and its metabolites in biological samples like urine. [] This method often involves derivatization steps, such as alkaline permethylation, to improve the volatility and detectability of the analytes. []
Q9: What is the significance of debrominated metabolites in 4-bromophenol metabolism?
A9: The identification of (2,5-dihydroxyphenyl)mercapturic acid, a debrominated metabolite of 4-bromophenol, highlights the complexity of bromobenzene metabolism. [] This finding indicates the existence of debromination pathways that contribute to the overall detoxification and elimination of bromobenzene-derived compounds. []
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